3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features two methoxy-substituted phenyl rings connected by a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-methoxybenzaldehyde.
Aldol Condensation: The two aromatic compounds undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, forming the desired propanoic acid derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-3-phenylpropanoic acid
- 3-(4-Methoxyphenyl)-3-phenylpropanoic acid
- 3-(2,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of methoxy groups on both aromatic rings, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interactions with biological targets compared to similar compounds without these groups.
Properties
CAS No. |
35582-70-8 |
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Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-6-4-12(5-7-13)16(11-18(19)20)15-9-8-14(22-2)10-17(15)23-3/h4-10,16H,11H2,1-3H3,(H,19,20) |
InChI Key |
BQMZZINBFRGOPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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